Cas no 2098112-82-2 (2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole)

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(azidomethyl)-5-(3-methoxyphenyl)oxazole
- 2-(azidomethyl)-5-(3-methoxyphenyl)-1,3-oxazole
- 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
-
- インチ: 1S/C11H10N4O2/c1-16-9-4-2-3-8(5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3
- InChIKey: RJICOKYARORYMG-UHFFFAOYSA-N
- ほほえんだ: O1C(CN=[N+]=[N-])=NC=C1C1C=CC=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 230.08037557 g/mol
- どういたいしつりょう: 230.08037557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.6
- ぶんしりょう: 230.22
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2789-2.5g |
2-(azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-2789-0.25g |
2-(azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-2789-1g |
2-(azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | A181601-1g |
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 1g |
$ 689.00 | 2023-04-19 | ||
Life Chemicals | F1967-2789-10g |
2-(azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | A181601-100mg |
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 100mg |
$ 115.00 | 2023-04-19 | ||
Life Chemicals | F1967-2789-0.5g |
2-(azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-2789-5g |
2-(azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | A181601-500mg |
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole |
2098112-82-2 | 500mg |
$ 442.00 | 2023-04-19 |
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazoleに関する追加情報
Introduction to 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole (CAS No. 2098112-82-2)
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2098112-82-2, features a unique structural motif consisting of an oxazole ring substituted with an azidomethyl group and a 3-methoxyphenyl moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The oxazole core is a heterocyclic aromatic ring system that is widely recognized for its biological activity and structural stability. It serves as a privileged scaffold in medicinal chemistry, contributing to the pharmacophoric properties of numerous drugs. The azidomethyl substituent, on the other hand, introduces reactivity that can be exploited in further synthetic transformations, such as nucleophilic substitution reactions or cycloadditions. The 3-methoxyphenyl group adds another layer of functionality, influencing both the electronic properties and solubility characteristics of the molecule.
In recent years, there has been growing interest in the development of oxazole derivatives as potential pharmacological candidates. These compounds have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The structural features of 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole make it an attractive building block for designing molecules with enhanced binding affinity and improved metabolic stability.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The azido group can be readily converted into other functional moieties through palladium-catalyzed reactions, such as the Sonogashira coupling or the Buchwald-Hartwig amination. These transformations allow for the introduction of aryl or vinyl groups at specific positions, enabling the construction of more intricate molecular architectures.
Recent studies have highlighted the role of 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole in the synthesis of kinase inhibitors, which are critical targets in oncology research. By leveraging its reactive azido functionality, researchers have been able to generate libraries of substituted oxazoles that exhibit potent activity against various kinases. This approach underscores the importance of functional group interconversion in drug discovery and highlights the potential of this compound as a key intermediate.
The 3-methoxyphenyl substituent also contributes to the pharmacological profile of this compound by modulating its lipophilicity and electronic distribution. This feature is particularly relevant in drug design, where optimal balance between hydrophobicity and hydrophilicity is often required for effective drug delivery and target interaction. The methoxy group can also serve as a site for further derivatization, allowing for fine-tuning of biological activity through structural modifications.
From a synthetic chemistry perspective, 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole exemplifies the power of heterocyclic chemistry in generating complex molecular structures. Its incorporation into larger scaffolds via strategic bond-forming reactions opens up numerous possibilities for developing novel therapeutic entities. The compound’s versatility has been demonstrated in multiple synthetic pathways, making it a valuable asset for both academic researchers and industrial chemists.
The oxazole ring itself is known for its ability to engage in hydrogen bonding interactions, which can be exploited to enhance binding affinity in drug design. Additionally, its rigid planar structure provides stability against metabolic degradation, making it an ideal candidate for long-acting pharmaceuticals. These properties have been leveraged in recent research efforts aimed at developing oxazole-based drugs with improved pharmacokinetic profiles.
In conclusion,2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole (CAS No. 2098112-82-2) represents a promising intermediate in pharmaceutical synthesis. Its unique structural features and reactivity make it suitable for diverse applications in drug discovery and development. As research continues to uncover new synthetic methodologies and biological targets,this compound is likely to play an increasingly important role in the creation of next-generation therapeutics.
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